1-ethyl-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a unique structure combining an indole core with a thiophene moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-ETHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core and the thiophene moiety.
Condensation Reaction: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Formation of Thiophene Moiety: The thiophene moiety is prepared via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling Reaction: The final step involves coupling the indole core with the thiophene moiety using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Chemical Reactions Analysis
Scientific Research Applications
1-ETHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Studies: Indole derivatives are known for their role in cell biology and are used to study various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-ETHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole and thiophene derivatives:
Thiophene Derivatives: Thiophene-based drugs like suprofen and articaine are used for their anti-inflammatory and anesthetic properties, respectively. The combination of indole and thiophene in the compound provides a broader range of applications.
Similar Compounds
- Indole-3-acetic acid
- Indole-3-carbinol
- Suprofen
- Articaine
Properties
Molecular Formula |
C16H17NOS |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-ethyl-3-[(3-methylthiophen-2-yl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C16H17NOS/c1-3-17-14-7-5-4-6-12(14)13(16(17)18)10-15-11(2)8-9-19-15/h4-9,13H,3,10H2,1-2H3 |
InChI Key |
WTNLJUPEANKIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C=CS3)C |
Origin of Product |
United States |
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